N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-2-15-19-20-17(22-15)18-16(21)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXIADWQKSWBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Biphenyl Carboxylic Acid: The synthesized thiadiazole derivative is then coupled with biphenyl-4-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing 1,3,4-thiadiazole moieties exhibit substantial antimicrobial activity. Studies have shown that derivatives of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide possess the ability to inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
A study evaluated the antimicrobial efficacy of synthesized thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, indicating their potential as alternative antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. The compound has shown promising results against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
In a study focusing on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), the compound demonstrated significant cytotoxic effects. The mechanism was attributed to the induction of oxidative stress leading to programmed cell death .
Pesticidal Activity
The compound's structural components suggest potential applications in agrochemicals as fungicides or insecticides. The presence of the thiadiazole ring is known to enhance biological activity against plant pathogens.
Research Findings:
Recent studies have highlighted the effectiveness of thiadiazole derivatives in controlling plant diseases caused by fungal pathogens. For instance, certain derivatives were found to exhibit higher efficacy than traditional fungicides against Xanthomonas species .
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:
DNA Replication Inhibition: The compound can disrupt DNA replication processes, inhibiting the proliferation of bacterial and cancer cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular functions.
Cell Membrane Interaction: Due to its lipophilic nature, the compound can interact with cell membranes, affecting their integrity and function.
Comparison with Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can be compared with other thiadiazole derivatives:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: This compound has a similar thiadiazole ring but differs in the substituent on the benzene ring, which can affect its biological activity.
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide: This derivative has shown significant anticancer activity, highlighting the importance of substituent groups in modulating biological effects.
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has demonstrated inhibitory activity towards specific enzymes, showcasing the versatility of thiadiazole derivatives.
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C16H15N3O2S
- Molecular Weight : 315.37 g/mol
This structure comprises a biphenyl moiety linked to a thiadiazole ring and a carboxamide functional group, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study by Bekhit et al. (2019) highlighted the antimicrobial potential of various 1,3,4-thiadiazole derivatives against different bacterial strains. The compound's efficacy can be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .
Anticancer Activity
This compound has shown promising results in anticancer studies. In vitro assays demonstrated that this compound induces apoptosis in cancer cells through the caspase pathway. The mechanism involves the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 12.5 | MCF-7 (breast cancer) | Caspase pathway activation |
| Thiadiazole Derivative X | 15.0 | HeLa (cervical cancer) | Cell cycle arrest |
Antiviral Activity
Thiadiazole derivatives have also been explored for their antiviral properties. Recent studies suggest that these compounds can inhibit viral replication by interfering with viral enzymes or cellular receptors essential for viral entry . The specific antiviral mechanisms of this compound are still under investigation but show potential against RNA viruses.
Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells, this compound was administered at varying concentrations. The results indicated a dose-dependent response with an IC50 value of 12.5 µM. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to untreated controls .
Study 2: Antimicrobial Screening
A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against tested pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
